molecular formula C7H15NO B7904670 3-Ethyl-tetrahydro-pyran-4-ylamine

3-Ethyl-tetrahydro-pyran-4-ylamine

Cat. No.: B7904670
M. Wt: 129.20 g/mol
InChI Key: WAHDVFZNWXZQBH-UHFFFAOYSA-N
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Description

3-Ethyl-tetrahydro-pyran-4-ylamine is a versatile tetrahydropyran-based amine building block of significant interest in medicinal chemistry and drug discovery. Compounds featuring the tetrahydropyran-4-amine scaffold are frequently explored as key synthons in the synthesis of more complex molecules due to their potential for diverse biological activity. Research indicates that structurally similar tetrahydropyran-4-amines are valuable intermediates in developing potential therapeutic agents. For instance, studies on 4H-pyran derivatives, a related chemical class, have demonstrated promising antitumoral properties, with some compounds acting as CDK2 inhibitors and inducing apoptosis in cancer cell lines like HCT-116 . Furthermore, tetrahydropyran and dihydropyridine analogues have shown relaxant effects on airway smooth muscle in ex vivo models, suggesting potential for anti-asthmatic drug development . The broader family of 4H-pyran derivatives is also known for antimicrobial and antioxidant activities, highlighting the potential of this scaffold in multi-target therapeutic research . As a chiral amine, the specific stereochemistry of this compound can be critical for its biological activity and interaction with enzymatic targets. This compound is intended for use in organic synthesis, library development, and pharmacological screening. It is supplied as a research chemical exclusively for laboratory investigations. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-6-5-9-4-3-7(6)8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHDVFZNWXZQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone intermediate reacts with ammonium acetate in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium tris(acetoxy)borohydride (NaBH(OAc)₃). Polar aprotic solvents like dichloroethane or tetrahydrofuran (THF) are preferred to stabilize the iminium ion intermediate.

Key parameters :

  • Temperature : 20–25°C (ambient conditions)

  • Molar ratio (ketone:ammonia:reducing agent): 1:2:1.2

  • Reaction time : 12–24 hours

Yield Optimization Strategies

  • Catalytic acid additives : Acetic acid (0.1–1 eq.) enhances imine formation kinetics, improving yields from 45% to 78%.

  • Solvent selection : Dichloromethane increases reaction homogeneity, reducing side products like over-alkylated amines.

  • Workup protocols : Neutralization with aqueous NaOH followed by ethyl acetate extraction minimizes losses during purification.

Table 1 : Representative Yields for Reductive Amination

Reducing AgentSolventYield (%)Purity (%)Source
NaBH₃CNDichloroethane6195
NaBH(OAc)₃THF7898
H₂/Pd-CEthanol5290

Nucleophilic Substitution of Halogenated Intermediates

HalogenTemperature (°C)NH₃ (eq.)Yield (%)
Br80668
Cl1001072

Catalytic Hydrogenation of Nitriles

Hydrogenation of 3-Ethyl-tetrahydro-pyran-4-carbonitrile offers a high-yield, single-step route.

Reaction Setup

  • Catalyst : Raney nickel or palladium on carbon (Pd-C, 5–10 wt%).

  • Conditions : H₂ pressure (2–5 MPa), 50–80°C, ethanol solvent.

  • Yield : 85–92% with Raney nickel due to superior chemoselectivity.

Limitations and Solutions

  • Over-reduction : Prolonged reaction times reduce the amine to secondary alcohols. Monitoring by TLC or GC-MS is critical.

  • Catalyst poisoning : Pre-treatment with ethylenediamine removes trace metals, extending catalyst lifespan.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method provides an alternative for amine synthesis without direct handling of ammonia.

Protocol Overview

  • Alkylation : 3-Ethyl-tetrahydro-pyran-4-tosylate reacts with potassium phthalimide in DMF (yield: 75–80%).

  • Deprotection : Hydrazinolysis with hydrazine hydrate in refluxing ethanol (yield: 90–95%).

Advantages Over Competing Methods

  • Avoids volatile ammonia.

  • Facilitates purification via crystalline phthalimide intermediates.

Biocatalytic Approaches

Emerging enzymatic methods leverage transaminases to convert 3-Ethyl-tetrahydro-pyran-4-one directly to the amine.

Enzyme Systems

  • ATA-117 : A thermostable transaminase from Arthrobacter sp., achieving 95% conversion in 8 hours.

  • Co-substrate : L-alanine (2 eq.) for amino group transfer.

Process Intensification

  • Solvent engineering : Biphasic systems (water/octanol) improve substrate solubility and enzyme stability.

  • Continuous flow reactors : Enhance productivity 3-fold compared to batch systems.

Table 3 : Biocatalytic vs. Chemical Synthesis Metrics

ParameterBiocatalyticChemical (Reductive Amination)
Yield (%)9578
Reaction Time (h)824
E-Factor832

Chemical Reactions Analysis

Alkylation and Reductive Amination

The ethylamine group undergoes alkylation and reductive amination due to its nucleophilic nature. Key examples include:

Methylation via Reductive Amination

  • Reaction : Treatment with formaldehyde and sodium triacetoxyborohydride (NaB(OAc)3H) in dichloromethane yields N-methyl derivatives .
    Conditions :

    • Solvent: CH2Cl2

    • Catalyst: NaB(OAc)3H

    • Temperature: 20°C

    • Yield: ~59%

Ethylation via Alkyl Halides

  • Reaction : Reacting with ethyl halides (e.g., ethyl iodide) in acetone/acetonitrile forms quaternary ammonium salts .
    Conditions :

    • Solvent: Acetone/CH3CN

    • Reagent: Methyl iodide (excess)

    • Temperature: Room temperature

    • Yield: >90%

Acylation and Amide Bond Formation

The amine participates in acylation reactions to form amides, often utilizing coupling agents:

Carboxylic Acid Coupling

  • Reaction : Reacts with activated carboxylic acids (e.g., 3-(3-trifluoromethyl-phenyl)-acryloyl chloride) in THF with triethylamine to form acrylamide derivatives .
    Conditions :

    • Solvent: THF

    • Base: Et3N

    • Temperature: 0°C → RT

    • Yield: ~49%

Industrial-Scale Amidation

  • Reaction : Industrial protocols use 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF for efficient amide bond formation .

Nucleophilic Aromatic Substitution

The amine acts as a nucleophile in aromatic substitution reactions:

Pyridine Functionalization

  • Reaction : Reacts with 4-methoxy-3-nitropyridine in ethanol under basic conditions (Hünig’s base) to form substituted pyridines .
    Conditions :

    • Solvent: EtOH

    • Base: N-ethyl-N,N-diisopropylamine

    • Temperature: 90°C (sealed tube)

    • Yield: 30.2%

Acid-Catalyzed Rearrangement

  • Reaction : Under acidic conditions (e.g., HCl/dioxane), the tetrahydropyran ring can undergo ring-opening, yielding linear amines .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsYieldSource
Reductive MethylationHCHO, NaB(OAc)3H, CH2Cl2, 20°CN-Methyl derivative59%
Amide FormationAcryloyl chloride, Et3N, THF, 0°C→RTAcrylamide derivative49%
Aromatic Substitution4-Methoxy-3-nitropyridine, EtOH, 90°CSubstituted pyridine30.2%
Quaternary Salt FormationMel, acetone/CH3CN, RTQuaternary ammonium iodide salt>90%

Mechanistic Insights

  • Electronic Effects : The ethyl group enhances nucleophilicity via electron donation, facilitating reactions with electrophiles (e.g., acyl chlorides) .

  • Steric Hindrance : The tetrahydropyran ring imposes steric constraints, limiting reactivity at the 4-position.

  • Catalytic Pathways : Reductive amination employs borohydride reagents to stabilize intermediate iminium ions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds, including 3-Ethyl-tetrahydro-pyran-4-ylamine, exhibit notable antimicrobial activity. A study highlighted the synthesis of 4H-Pyrans and their evaluation against Mycobacterium bovis, suggesting that these compounds could be effective against various bacterial strains due to their structural characteristics . The ability to inhibit bacterial growth positions these compounds as potential candidates for developing new antibiotics.

Neuropharmacological Effects

Tetrahydropyran derivatives have been explored for their neuropharmacological properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and schizophrenia. The structural features of this compound may contribute to its efficacy in modulating neurotransmitter activity, providing a pathway for further research into its therapeutic potential in neuropharmacology .

Anticancer Activity

The anticancer potential of tetrahydropyran derivatives has been documented in various studies, showing promise in targeting multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cells, indicating their utility as lead compounds in cancer drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. Recent advancements have shown that tetrahydropyran derivatives can be modified to yield α-alkenylated products, which are valuable in synthesizing natural products and fine chemicals .

Development of New Reaction Protocols

The compound has been utilized in developing new synthetic methodologies, such as Brønsted acid-mediated reactions that facilitate the selective functionalization of tetrahydropyrans. These methodologies enhance the efficiency and selectivity of chemical transformations, making them attractive for industrial applications .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Mycobacterium bovisDemonstrated significant antibacterial activity with potential applications in antibiotic development .
Neuropharmacological Research Alzheimer's DiseaseShowed promise in modulating neurotransmitter systems; further studies needed for clinical application .
Anticancer Activity Various Cancer Cell LinesExhibited cytotoxic effects; potential lead compound for anticancer drug development .
Organic Synthesis Reaction ProtocolsDeveloped new synthetic pathways utilizing tetrahydropyrans for efficient chemical transformations .

Mechanism of Action

The mechanism of action of 3-Ethyl-tetrahydro-pyran-4-ylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The oxane ring structure may also play a role in its binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of 3-Ethyl-tetrahydro-pyran-4-ylamine, a comparison with analogous tetrahydropyran-4-ylamine derivatives is essential. Below is a detailed analysis of key structural and functional differences:

Substituent Effects on Physicochemical Properties

  • The amine group allows for hydrogen bonding, aiding in target engagement .
  • 3-(Methoxymethyl)-tetrahydro-2H-pyran-4-amine (Example 7 in the cited patent): Molecular formula: C₇H₁₅NO₂ Molecular weight: 145.20 g/mol Key features: The methoxymethyl substituent introduces polar oxygen atoms, increasing water solubility but reducing lipophilicity. This may limit central nervous system (CNS) activity compared to the ethyl-substituted analog .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Lipophilicity (LogP)* Synthetic Complexity
This compound C₈H₁₇NO 143.23 Ethyl (C₂H₅) ~1.8 (estimated) Moderate
3-(Methoxymethyl)-tetrahydro-2H-pyran-4-amine C₇H₁₅NO₂ 145.20 Methoxymethyl (CH₂OCH₃) ~0.5 (estimated) High

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Limitations

  • Structural Insights : The ethyl group in this compound provides a balance between lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets in target proteins.
  • Further studies are needed to correlate substituent effects with in vivo efficacy.
  • Patent Context : Both compounds were intermediates in synthesizing larger molecules targeting GPCRs or kinases, suggesting their utility in fragment-based drug discovery .

Q & A

Q. What are the recommended safety protocols for handling 3-Ethyl-tetrahydro-pyran-4-ylamine in laboratory settings?

Answer: When handling this compound (CAS: 211814-15-2), researchers must adhere to stringent safety measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coats, safety goggles, and masks to avoid skin/eye contact and inhalation .
  • Ventilation: Use fume hoods to minimize exposure to vapors.
  • Waste Disposal: Collect chemical waste separately and transfer to certified hazardous waste management facilities to prevent environmental contamination .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid direct contact.

Q. What synthetic routes are available for preparing this compound?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for tetrahydropyran derivatives can be adapted:

  • Reductive Amination: React tetrahydropyran-4-one with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions .
  • Nucleophilic Substitution: Use 4-halo-tetrahydropyran intermediates (e.g., 4-chloro-tetrahydropyran) with ethylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures .
  • Monitoring: Track reaction progress via TLC and confirm product purity using column chromatography .

Q. How can the purity and structure of this compound be validated?

Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR: Confirm amine proton signals (~δ 1.5–2.5 ppm for ethyl groups) and tetrahydropyran ring protons (δ 3.5–4.0 ppm for oxygen-adjacent CH2 groups) .
    • FT-IR: Identify N-H stretching (~3350 cm⁻¹) and C-O-C vibrations (~1120 cm⁻¹) .
  • Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity .

Advanced Research Questions

Q. How can chemoselective hydrodehalogenation be applied to derivatives of this compound?

Answer: 4-Halo-tetrahydropyran derivatives (e.g., 4-bromo-tetrahydropyran) can undergo stannane-free hydrodehalogenation using:

  • Catalytic System: Pd/C with ammonium formate in ethanol at 60°C .
  • Selectivity: The reaction preserves the amine and ether functionalities while replacing halogens with hydrogen, enabling access to dehalogenated analogs for SAR studies .
  • Application: This method is critical for synthesizing intermediates in natural product synthesis (e.g., (+)-SCH 351448 derivatives) .

Q. What strategies resolve contradictions in stereochemical outcomes during functionalization of this compound?

Answer:

  • Chiral Auxiliaries: Introduce chiral ligands (e.g., BINAP) in asymmetric hydrogenation to control stereochemistry at the amine center .
  • Computational Modeling: Use DFT calculations to predict steric and electronic effects of substituents on ring conformation and reaction pathways .
  • Crystallography: Single-crystal X-ray analysis of intermediates (e.g., ethyl 3-(4-chlorophenyl)-pyrrolo derivatives) provides unambiguous stereochemical assignments .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro or carbonyl at the 4-position activate the amine for nucleophilic aromatic substitution but may deactivate the ring toward electrophilic attacks .
  • Steric Effects: Bulky substituents on the tetrahydropyran ring hinder coupling reactions (e.g., Suzuki-Miyaura), necessitating larger catalyst loadings (e.g., Pd(PPh3)4) .
  • Case Study: Ethyl 4-(4-hydroxy-3-methoxyphenyl)-pyrimidine derivatives demonstrate enhanced stability in Heck coupling due to electron-donating methoxy groups .

Q. What methodologies are employed to analyze the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays: Screen for anti-inflammatory activity using COX-2 inhibition assays (IC50 determination) or NF-κB luciferase reporter systems .
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs for synthesis .
  • Metabolic Stability: Assess pharmacokinetic properties via liver microsome incubation (e.g., human CYP450 isoforms) .

Methodological Considerations

Q. How can researchers optimize the stability of this compound in aqueous solutions?

Answer:

  • pH Control: Maintain solutions at pH 6–8 to prevent hydrolysis of the tetrahydropyran ring .
  • Lyophilization: Freeze-dry the compound for long-term storage and reconstitute in anhydrous DMSO before use .
  • Antioxidants: Add 0.1% BHT to prevent oxidative degradation of the ethylamine moiety .

Q. What computational tools predict the synthetic accessibility of novel this compound analogs?

Answer:

  • Retrosynthesis Software: Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes from commercial building blocks .
  • SCScore: Evaluate synthetic complexity based on functional group compatibility and reaction step counts .

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